molecular formula C12H16N2O B13892091 5-amino-7-methyl-2-propyl-3H-isoindol-1-one

5-amino-7-methyl-2-propyl-3H-isoindol-1-one

Cat. No.: B13892091
M. Wt: 204.27 g/mol
InChI Key: BCRRWBLIHBCESW-UHFFFAOYSA-N
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Description

5-amino-7-methyl-2-propyl-3H-isoindol-1-one: is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a propyl group attached to the isoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-methyl-2-propyl-3H-isoindol-1-one can be achieved through several methods. One common approach involves the condensation of a phthalic anhydride with a primary amine, followed by cyclization. Another method includes the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and primary amines under controlled conditions. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-amino-7-methyl-2-propyl-3H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-amino-7-methyl-2-propyl-3H-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 5-amino-7-methyl-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-amino-7-methyl-2-propyl-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a propyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-7-methyl-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O/c1-3-4-14-7-9-6-10(13)5-8(2)11(9)12(14)15/h5-6H,3-4,7,13H2,1-2H3

InChI Key

BCRRWBLIHBCESW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C(=CC(=C2)N)C

Origin of Product

United States

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